molecular formula C18H21N3O5S2 B12172009 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12172009
M. Wt: 423.5 g/mol
InChI Key: LHPVVQXJJAJTRY-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

    Attachment of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group is introduced through a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be utilized in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxamide derivatives are known for their biological activities.

Uniqueness

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21N3O5S2/c1-26-15-6-3-2-5-14(15)21-12-13(11-16(21)22)18(23)19-8-9-20-28(24,25)17-7-4-10-27-17/h2-7,10,13,20H,8-9,11-12H2,1H3,(H,19,23)

InChI Key

LHPVVQXJJAJTRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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